(R)-ethyl 6-oxopiperidine-2-carboxylate
Description
(R)-Ethyl 6-oxopiperidine-2-carboxylate is a chiral piperidine derivative characterized by a ketone group at the 6-position and an ethyl ester at the 2-position. This compound has garnered attention in biomedical and synthetic chemistry due to its role as a metabolite and synthetic intermediate.
- Biological Relevance: It has been identified as a predictive biomarker in endometrial cancer detection, where its elevated levels in cervicovaginal fluid correlate with tumor characteristics . Additionally, it is a serum metabolite modulated by dietary interventions, suggesting roles in lipid metabolism and xenobiotic processing .
- Synthetic Utility: The methyl ester analogue, methyl 6-oxopiperidine-2-carboxylate, serves as a precursor in multi-step syntheses, such as the formation of ureido derivatives via reactions with isocyanates under reflux conditions .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2R)-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
MNUVAPMABSFWAR-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Regioselective Aziridine Ring Opening and Wittig Olefination
One of the most efficient synthetic strategies for (R)-ethyl 6-oxopiperidine-2-carboxylate involves regioselective aziridine ring opening combined with Wittig olefination, followed by ring-closing metathesis (RCM) to establish the piperidine ring system with the desired stereochemistry.
- Starting from a chiral aziridine-2-carboxylate intermediate, the Wittig olefination introduces an α,β-unsaturated ester functionality.
- Palladium-mediated transfer hydrogenation then effects regioselective aziridine ring cleavage, N-debenzylation, and cyclization to form the this compound core in high yield (~85%).
- Subsequent steps include reduction and protection to yield intermediates useful for further functionalization or direct isolation of the target compound.
This method achieves an overall yield of approximately 54% for this compound from the trans-aziridine precursor, demonstrating both efficiency and stereochemical control.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Wittig Olefination | Phosphonium ylide, base | 70 (over 2 steps) | Formation of α,β-unsaturated aziridine ester |
| 2 | Pd-mediated Transfer Hydrogenation | Pd catalyst, H-donor | 85 | Ring opening, N-debenzylation, cyclization |
| 3 | Reduction and Protection | LAH, Boc protection | 97 (ee) | Formation of N-Boc protected amino-alcohol |
Multi-Step Synthesis from Diethyl Ethylmalonate
Another documented preparation involves the multi-step synthesis starting from diethyl ethylmalonate:
- Initial formation of 3-ethyl-2-oxopiperidine-3-carboxylic acid via three steps.
- Subsequent treatment with 1,1-carbonyldiimidazole and further functional group transformations.
- Deprotonation of piperidone intermediates with n-butyllithium followed by alkylation with haloalkyl ethers or esters to introduce side chains.
- Conversion of ethyl ester groups into β-keto esters using modified Masamune protocols.
- Final esterification and purification steps yield various substituted 2-diazo-2-oxopiperidinyl 3-oxopropanoates, including the ethyl 6-oxopiperidine-2-carboxylate derivative.
This method is notable for its adaptability to diverse substitutions and high yields in each step (70-96%), making it suitable for complex analog synthesis.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of piperidine acid | Diethyl ethylmalonate, multi-step | - | Three-step synthesis |
| 2 | Carbonyldiimidazole treatment | 1,1-carbonyldiimidazole | - | Activation for subsequent reactions |
| 3 | Deprotonation and alkylation | n-Butyllithium, alkyl halides | 70-80 | Introduction of side chains |
| 4 | Ester conversion | Modified Masamune procedure | 82 | β-Keto ester formation |
| 5 | Esterification | Acid chloride, acid catalysis | 73-96 | Final ester formation |
Industrial and Scale-Up Considerations
While detailed industrial protocols are less frequently published, the synthetic routes described above are adaptable to scale-up:
- Use of catalytic hydrogenation and regioselective ring-opening reactions allows for efficient batch or continuous flow processing.
- The stereochemical integrity is maintained through chiral starting materials or chiral auxiliaries.
- Purification typically involves crystallization or chromatographic techniques to ensure high enantiomeric excess and chemical purity.
Summary of Key Experimental Data
Chemical Reactions Analysis
Types of Reactions
®-ethyl 6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the piperidine ring.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized piperidine derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
(R)-ethyl 6-oxopiperidine-2-carboxylate Applications
This compound is a chemical compound with a variety of applications, prominently in synthetic organic chemistry, peptide synthesis, medicinal chemistry, biological research, and material science . It is used as a versatile intermediate in synthesizing pharmaceuticals, enhancing peptide synthesis, exploring structure-activity relationships in drug design, studying enzyme inhibitors and receptor ligands, and developing advanced materials .
Scientific Research Applications
This compound is utilized in various scientific research fields:
- Synthetic Organic Chemistry This compound is a versatile intermediate in synthesizing various pharmaceuticals, especially in developing novel drug candidates .
- Peptide Synthesis It is employed in preparing peptide derivatives, enhancing the efficiency of coupling reactions and improving yields in peptide synthesis .
- Medicinal Chemistry Researchers use it to explore structure-activity relationships (SAR) in drug design, allowing optimization of therapeutic agents targeting specific diseases . Oxopipecolate has been used in medicinal chemistry .
- Biological Research The compound is used in studying enzyme inhibitors and receptor ligands, contributing to advancements in understanding biological pathways and disease mechanisms .
- Material Science Its unique properties make it suitable for developing advanced materials, including polymers and coatings, that require specific chemical functionalities .
Case Studies
While the search results do not provide specific case studies for This compound , they do offer some context for similar compounds:
- Stereoselective Synthesis: A study on the stereoselective synthesis of 2,6-trans-4-oxopiperidines used acid-mediated cyclization of amine-substituted enones to produce trans-6-alkyl-2-methyl-4-oxopiperidines . This process demonstrates the use of oxopiperidines in creating specific isomers for chemical reactions .
- This compound has been used to prepare antimalarial and antitumor agents .
Data and Properties
- IUPAC Name : (R)-1-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester
- Molecular Formula : C13H21NO5
- Elements : Carbon, Hydrogen, Nitrogen, Oxygen
Mechanism of Action
The mechanism of action of ®-ethyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s key structural analogues differ in substituents (e.g., methyl vs. ethyl esters) or functional groups (e.g., oxo vs. methyl at the 6-position). These modifications significantly influence physicochemical properties and applications.
Table 1: Comparative Analysis of (R)-Ethyl 6-Oxopiperidine-2-Carboxylate and Analogues
Q & A
Q. What are the standard synthetic routes for (R)-ethyl 6-oxopiperidine-2-carboxylate, and how can enantiomeric purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of lysine derivatives or enzymatic pathways. For example, ALDH7A1 catalyzes the conversion of pipecolic acid to α-aminoadipic acid, a precursor to 6-oxopiperidine-2-carboxylate derivatives . Enantiomeric purity is validated using chiral HPLC or polarimetry. X-ray crystallography (e.g., SHELX ) can confirm stereochemistry.
- Key Techniques :
- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC.
- Spectroscopic validation : H/C NMR coupling constants to assess stereochemical integrity.
Q. How is the puckered conformation of the piperidine ring in this compound analyzed?
- Methodological Answer : The Cremer-Pople puckering parameters quantify ring non-planarity. For six-membered rings, calculate amplitude () and phase angles (, ) using crystallographic coordinates . Software like ORTEP-3 visualizes deviations from planarity.
- Workflow :
Obtain X-ray crystallography data.
Use software (e.g., SHELXL ) to refine atomic positions.
Apply Cremer-Pople equations to compute puckering parameters.
Q. What metabolic pathways involve 6-oxopiperidine-2-carboxylate, and how are its serum levels quantified?
- Methodological Answer : The compound is a catabolite of lysine via the pipecolic acid pathway, mediated by ALDH7A1 . Serum quantification uses LC-MS/MS with deuterated internal standards. Metabolomic studies (e.g., untargeted metabolomics) identify co-occurring metabolites like trigonelline and 4-vinylphenol sulfate .
- Analytical Protocol :
- Sample prep : Protein precipitation with acetonitrile.
- Chromatography : Reverse-phase C18 column, gradient elution.
- Detection : MRM transitions for 6-oxopiperidine-2-carboxylate (m/z 172 → 126).
Advanced Research Questions
Q. How does 6-oxopiperidine-2-carboxylate correlate with biomarkers in acute respiratory distress syndrome (ARDS)?
- Methodological Answer : In ARDS models, Spearman’s rank correlation analysis links serum 6-oxopiperidine-2-carboxylate levels to coagulation markers (e.g., SHC4 aptamer levels) . Longitudinal cohorts with multivariate regression (adjusting for confounders like age and comorbidities) are critical.
- Data Interpretation :
- Correlation thresholds : with .
- Pathway enrichment : Use tools like MetaboAnalyst to map metabolite clusters to inflammatory pathways.
Q. How to resolve contradictions in reported biological activities of 6-oxopiperidine-2-carboxylate across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or metabolite instability. Apply:
- Dose-response validation : Replicate experiments with strict pH control (6.8–7.4) and antioxidants (e.g., ascorbate).
- Meta-analysis : Pool data from public repositories (e.g., Metabolomics Workbench) and apply random-effects models to assess heterogeneity .
Q. What crystallographic tools are optimal for refining this compound structures?
- Methodological Answer : SHELXL is preferred for small-molecule refinement. For high-resolution data (), use:
- Twinned data : SHELXL’s HKLF5 format for twin-law refinement.
- Hydrogen placement : HAREA or DFIX commands to constrain positions.
- Validation :
- R-factors : for .
- PLATON checks : Verify absence of solvent-accessible voids.
Q. How to ensure reproducibility in studies involving this compound synthesis?
- Methodological Answer : Adhere to CONSORT-EHEALTH guidelines :
- Documentation : Publish step-by-step protocols (e.g., reaction stoichiometry, purification gradients).
- Code sharing : Provide computational scripts (e.g., Python for HPLC peak integration).
- Raw data : Deposit crystallographic data in CCDC or PDB.
Q. What computational models predict the reactivity of 6-oxopiperidine-2-carboxylate derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electrophilic substitution at the carbonyl group. Use Gaussian or ORCA for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
